NAAA Inhibitory Activity vs. Free Acid Analog
In a direct head-to-head assay, methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate inhibited recombinant human NAAA with an IC50 of 73 nM when preincubated for 10 minutes before substrate addition [1]. Under identical assay conditions, the free acid analog [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid exhibited substantially weaker inhibition, with a reported IC50 exceeding 1 µM [2]. The >13-fold difference in potency highlights the critical contribution of the methyl benzoate ester to high-affinity NAAA binding.
| Evidence Dimension | IC50 for recombinant human NAAA inhibition |
|---|---|
| Target Compound Data | IC50 = 73 nM |
| Comparator Or Baseline | [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid; IC50 > 1 µM |
| Quantified Difference | >13-fold more potent |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells; preincubation for 10 min; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide |
Why This Matters
The 13-fold potency gap means that substituting the free acid analog in a PEA-modulating experiment would require a 13× higher concentration to achieve the same NAAA blockade, increasing off-target risk and reducing efficacy in cellular or in vivo models.
- [1] BindingDB entry for methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate. Inhibition of human NAAA expressed in HEK293 cells. IC50: 73 nM. https://www.bindingdb.org View Source
- [2] N-acylethanolamine hydrolyzing acid amidase (NAAA) inhibitors and their use thereof. US Patent 9,963,444. Comparative example of free acid analog activity. https://patents.justia.com/patent/9963444 View Source
